N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-8-4-2-3-5-10(8)14(20)19-15-18-13-11(17)6-9(16)7-12(13)21-15/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJZFRQLNZIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins essential for the survival of microorganisms, thereby exhibiting antimicrobial activity. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole and Benzamide Moieties
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
- Fluorine vs. Chlorine Substitution : The 4,6-difluoro substitution on the benzothiazole ring (target compound) contrasts with the 5-chloro substitution in the thiazole derivative . Fluorine’s smaller atomic radius and stronger electronegativity may improve binding precision compared to bulkier chlorine.
- Benzamide Substituents : The 2-methyl group in the target compound introduces steric effects distinct from the electron-donating methoxy groups in the 3,4-dimethoxy analog . Methoxy groups may enhance solubility via polar interactions but reduce membrane permeability.
- Molecular Weight and Bioactivity : Higher molecular weight compounds (e.g., dimethoxy derivative, 368.37 g/mol) may face challenges in bioavailability compared to the target compound (296.32 g/mol).
Spectral and Crystallographic Comparisons
- IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole-thione tautomers (e.g., compounds [7–9] in ) contrasts with the persistent C=O bands in amide derivatives like the target compound, confirming structural integrity of the amide group .
- Hydrogen Bonding: The thiazole-amide derivative in exhibits intermolecular N–H···N and C–H···F/O interactions, stabilizing crystal packing .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a synthetic compound that belongs to the benzothiazole family. Its unique structure, characterized by the presence of difluorobenzothiazole and a methylbenzamide moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- C : 14
- H : 12
- F : 2
- N : 2
- S : 1
Molecular Weight
- Molecular Weight : 292.32 g/mol
This compound exhibits its biological effects primarily through interaction with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. This inhibition leads to reduced cell growth and survival.
- Receptor Modulation : It interacts with various receptors that play critical roles in inflammatory responses and cellular signaling pathways.
- Fluorescent Probing : The compound has been explored as a fluorescent probe for detecting specific biomolecules, aiding in various biochemical assays.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited MCF-7 cell proliferation by inducing apoptosis through caspase activation pathways .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a reduction in paw swelling and inflammatory markers compared to control groups .
Q & A
Q. What are the standard synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4,6-difluorobenzothiazole.
- Step 2 : Condensation with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Critical conditions include temperature control (0–5°C during acylation), anhydrous solvents, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?
- NMR : , , and NMR to confirm substituent positions and molecular integrity.
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, intermolecular hydrogen bonds (N–H⋯N/F) stabilize crystal packing .
- IR spectroscopy : Validates amide C=O stretch (~1650 cm) and C–F vibrations (~1200 cm) .
Advanced Research Questions
Q. How can researchers address contradictory reports on the biological activity of benzothiazole derivatives like this compound?
Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:
- Comparative studies : Test the compound alongside analogs (e.g., non-fluorinated or methoxy-substituted derivatives) under identical conditions.
- Dose-response assays : Establish EC values to quantify potency variations.
- Target validation : Use siRNA or CRISPR to confirm specificity for pathways like apoptosis (e.g., caspase-3 activation) or enzyme inhibition (e.g., HDACs) .
Q. What experimental strategies are effective in elucidating the anticancer mechanism of this compound?
- Enzyme inhibition assays : Screen against kinases (e.g., MAPK) or HDACs using fluorogenic substrates.
- Apoptosis markers : Measure cytochrome c release, Bax/Bcl-2 ratios, and caspase-3/7 activity via flow cytometry.
- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment .
Q. How do fluorine substituents at the 4,6-positions influence reactivity and biological activity compared to non-fluorinated analogs?
Fluorine’s electron-withdrawing effect enhances:
- Binding affinity : Stronger interactions with target proteins (e.g., via C–F⋯H–N hydrogen bonds).
- Metabolic stability : Resistance to oxidative degradation in vivo.
- Solubility : Balanced lipophilicity for membrane permeability.
| Substituent Position | Cytotoxicity (IC, μM) | Solubility (mg/mL) |
|---|---|---|
| 4,6-difluoro | 0.8–1.2 | 0.15 (DMSO) |
| Non-fluorinated | >10 | 0.35 (DMSO) |
| Data derived from analogs in |
Methodological Challenges & Solutions
Q. How can solubility limitations in in vitro assays be mitigated without compromising bioactivity?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved intracellularly.
- Structural modification : Replace 2-methyl with polar substituents (e.g., –OH, –NH) .
Q. What computational tools are suitable for predicting binding modes and optimizing derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with HDAC2 or EGFR.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends.
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
Data Interpretation & Validation
Q. How should researchers validate crystallographic data when twinning or disorder is observed?
- SHELXD : Resolve twinning by refining twin laws (e.g., two-domain pseudo-merohedry).
- PLATON ADDSYM : Check for missed symmetry operations.
- Rigorous refinement : Use anisotropic displacement parameters and restraint dictionaries for disordered regions .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Bootstrap resampling : Estimate confidence intervals for IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
